molecular formula C18H17NO4S3 B606556 Sulfonyl)-thiophene CAS No. 2126134-01-6

Sulfonyl)-thiophene

Cat. No. B606556
M. Wt: 407.517
InChI Key: ADIBEGOVRYXDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCT365623 is a Lysyl oxidase inhibitor. CCT365623 disrupts EGFR cell surface retention and delays the growth of primary and metastatic tumour cells in vivo. LOX regulates EGFR cell surface retention to drive tumour progression.

Scientific Research Applications

Optical and Thermodynamic Properties

Sulfonyl-thiophene derivatives have been extensively studied for their geometric parameters, including hyperpolarizability, chemical hardness, electronic chemical potential, electrophilicity index, ionization potential, and electron affinity. This research is significant for understanding their nonlinear optical (NLO) responses and stability, crucial in materials science and photonic applications. The isodensity surfaces of their frontier molecular orbitals indicate various intramolecular interactions contributing to the compounds' stability (Mubarik et al., 2021).

Molecular Docking and Inhibition Studies

Thiophene-based sulfonamides have shown significant inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes. Molecular docking studies of these compounds revealed their noncompetitive inhibitory properties on both isoenzymes, with the sulfonamide and thiophene moiety playing a pivotal role in the inhibition process (Alım et al., 2020).

Catalytic Applications and Organic Synthesis

The synthesis of benzo[b]thiophene 1,1-dioxides through copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids with DABSO highlights the ease of introducing the sulfonyl group into organic molecules. This process demonstrates the potential for synthesizing benzo[b]thiophene 1,1-dioxides efficiently, which is valuable in organic chemistry and materials science (Mao et al., 2016).

Vibrational Spectroscopy and Hydrogen Bonding

Research on the interaction of the sulfonyl group with adjacent unsaturated centers in thiophene dioxides has been conducted through IR spectroscopy. This study provides insights into the resonance contributions and hydrogen bonding abilities of these compounds, which are essential in understanding their chemical behavior and potential applications in molecular sensing and material science (Jong & Janssen, 2010).

Photocatalytic Applications

The incorporation of sulfonyl-containing end-capping moieties, like benzothiophene dioxide, in nonfullerene acceptors for organic solar cells demonstrates the potential of these compounds in photovoltaic applications. The electron-withdrawing nature of these units leads to extended UV-Vis absorption and lower molecular orbital energy levels, which are crucial for efficient solar energy conversion (Cao et al., 2018).

properties

CAS RN

2126134-01-6

Product Name

Sulfonyl)-thiophene

Molecular Formula

C18H17NO4S3

Molecular Weight

407.517

IUPAC Name

(5-((5-(methylsulfonyl)-[1,1'-biphenyl]-3-yl)sulfonyl)thiophen-2-yl)methanamine

InChI

InChI=1S/C18H17NO4S3/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18/h2-11H,12,19H2,1H3

InChI Key

ADIBEGOVRYXDOX-UHFFFAOYSA-N

SMILES

CS(C1=CC(S(C2=CC=C(CN)S2)(=O)=O)=CC(C3=CC=CC=C3)=C1)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CCT365623;  CCT-365623;  CCT 365623.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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